molecular formula C24H30N2O2 B3568141 2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide

2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide

Cat. No.: B3568141
M. Wt: 378.5 g/mol
InChI Key: CHXGPUOQKMTHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPBH belongs to the class of hydrazide derivatives and has a molecular formula of C25H33N3O2.

Mechanism of Action

The mechanism of action of 2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide is a relatively stable compound that can be easily synthesized in the laboratory. It has good solubility in organic solvents, making it suitable for in vitro experiments. However, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, where this compound could be used as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. In addition, more research is needed to understand the mechanism of action of this compound and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases, cancer, and diabetes. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been shown to have a protective effect on the liver and kidneys.

Properties

IUPAC Name

2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)23(27)25-26-24(28)22-8-5-4-7-17(22)2/h4-5,7-8,13-16,18-19H,3,6,9-12H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXGPUOQKMTHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
Reactant of Route 3
Reactant of Route 3
2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
Reactant of Route 4
Reactant of Route 4
2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
Reactant of Route 5
Reactant of Route 5
2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
Reactant of Route 6
Reactant of Route 6
2-methyl-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.